Home > Products > Screening Compounds P110422 > 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one - 1112433-02-9

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one

Catalog Number: EVT-3065046
CAS Number: 1112433-02-9
Molecular Formula: C22H20N4O4
Molecular Weight: 404.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

  • Relevance: While not sharing a direct structural resemblance to 2-(2-tert-butyl-6-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-chlorobenzyl)acetamide, Ivacaftor is discussed in the context of identifying new CFTR potentiators that do not interfere with corrector activity. The target compound, belonging to a different structural class, might offer an improved approach to CF treatment by avoiding the limitations observed with Ivacaftor. []

2. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid []

  • Relevance: This molecule highlights the need for combination therapies in addressing the complexities of CF caused by the ΔF508-CFTR mutation. Similar to Ivacaftor, this compound demonstrates the importance of identifying new CFTR modulators like the target compound that can effectively work in combination therapies without diminishing the efficacy of other drugs. []

**3. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) ** []

  • Relevance: The presence of this corrector, alongside the previously mentioned compound, underscores the ongoing research and development of novel CFTR modulators. The target compound's potential as a CFTR potentiator suggests it could be explored as part of a combination therapy with existing or future corrector molecules. []

4. CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea] []

  • Relevance: Though structurally dissimilar to 2-(2-tert-butyl-6-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-chlorobenzyl)acetamide, CCT196969's classification as a kinase inhibitor provides a framework for understanding the potential biological activities of the target compound. Kinase inhibitors represent a broad class of therapeutic agents, and the target compound might also exhibit activity against specific kinases, which could be further investigated. []

5. LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea] []

  • Relevance: The inclusion of LY3009120, along with CCT196969, further emphasizes the relevance of kinase inhibition in various diseases, particularly cancer. This reinforces the potential of the target compound to possess yet-to-be-discovered kinase inhibitory activity. []

6. MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ] []

  • Relevance: The repeated mention of panRAF inhibitors underscores their significance in cancer research and treatment. Though the target compound may not specifically inhibit RAF kinases, this emphasizes the possibility of its interaction with other kinases, a common target for drug development. []

7. 3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1) []

  • Relevance: While not directly structurally related to 2-(2-tert-butyl-6-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-chlorobenzyl)acetamide, this compound highlights the structure-activity relationships (SAR) explored in the development of p38 MAP kinase inhibitors. The target compound, with its distinct structure, might offer a novel SAR profile for modulating p38 MAP kinase activity, which could be further investigated. []

8. 3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25) []

  • Relevance: The development and success of this compound as a p38 MAP kinase inhibitor highlight the therapeutic potential of targeting this pathway. Although 2-(2-tert-butyl-6-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-chlorobenzyl)acetamide differs structurally, its potential biological activity could also lie in modulating p38 MAP kinase activity or related signaling pathways. []
Overview

The compound 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features multiple functional groups, including oxadiazole and pyridazine moieties, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Source

The synthesis and characterization of this compound can be found in various scientific literature and patent databases. Notably, research articles and patents provide insights into its synthesis methods, structural properties, and biological activities.

Classification

This compound can be classified as:

  • Heterocyclic compound: Contains rings with atoms of at least two different elements.
  • Oxadiazole derivative: Incorporates an oxadiazole ring, which is often associated with pharmacological activities.
  • Pyridazinone derivative: Features a pyridazine ring with a ketone group, contributing to its chemical reactivity.
Synthesis Analysis

Methods

The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: The initial formation of the oxadiazole and pyridazine rings often involves condensation reactions between appropriate precursors.
  2. Cyclization: Subsequent cyclization steps are crucial for forming the final heterocyclic structure.
  3. Functional Group Modifications: Post-synthesis modifications may include methylation or other substitutions to achieve the desired functional groups.

Technical Details

The synthetic pathway often utilizes reagents such as hydrazines for pyridazine formation and various alkylating agents for introducing methoxy and methyl groups. Reaction conditions typically involve solvents like ethanol or DMF (dimethylformamide) under reflux or microwave irradiation to enhance yields.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C19H20N4O3
  • Molecular Weight: Approximately 348.39 g/mol
  • Functional Groups: Methoxy groups (-OCH3), oxadiazole ring, pyridazine ring.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups allows for nucleophilic attack at specific sites.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions under appropriate conditions.
  3. Hydrolysis: The oxadiazole moiety may be susceptible to hydrolysis under acidic or basic conditions.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.

Mechanism of Action

Process

The mechanism of action for this compound is largely dependent on its structural features:

  1. Target Interaction: The oxadiazole and pyridazine rings may interact with specific biomolecular targets such as enzymes or receptors.
  2. Biological Pathways: It may modulate signaling pathways involved in inflammation or cancer progression by inhibiting key enzymes or proteins.

Data

Preliminary studies suggest that similar compounds exhibit activity against various cancer cell lines, indicating potential antiproliferative effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific values depend on purity but generally range between 150°C to 180°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

Scientific Uses

This compound has potential applications in various fields:

  • Medicinal Chemistry: Investigated for its anticancer properties and as a potential therapeutic agent against inflammatory diseases.
  • Material Science: Explored for use in organic electronics due to its unique electronic properties.
  • Agricultural Chemistry: Potential herbicidal activity has been noted in related compounds.

Properties

CAS Number

1112433-02-9

Product Name

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one

Molecular Formula

C22H20N4O4

Molecular Weight

404.426

InChI

InChI=1S/C22H20N4O4/c1-13-5-7-16(11-14(13)2)26-10-9-17(27)20(24-26)22-23-21(25-30-22)15-6-8-18(28-3)19(12-15)29-4/h5-12H,1-4H3

InChI Key

RJRZXNKCMUYGPH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.